molecular formula C6H10N2O2 B14645715 (5R)-5-propan-2-ylimidazolidine-2,4-dione CAS No. 54905-59-8

(5R)-5-propan-2-ylimidazolidine-2,4-dione

Cat. No.: B14645715
CAS No.: 54905-59-8
M. Wt: 142.16 g/mol
InChI Key: PBNUQCWZHRMSMS-SCSAIBSYSA-N
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Description

(5R)-5-propan-2-ylimidazolidine-2,4-dione is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with a propan-2-yl group at the 5th position. Its stereochemistry is denoted by the (5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-propan-2-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-propan-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

(5R)-5-propan-2-ylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-5-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-propan-2-ylimidazolidine-2,4-dione: The enantiomer of the compound with the (5S) configuration.

    5-methylimidazolidine-2,4-dione: A similar compound with a methyl group instead of a propan-2-yl group.

    5-ethylimidazolidine-2,4-dione: A compound with an ethyl group at the 5th position.

Uniqueness

(5R)-5-propan-2-ylimidazolidine-2,4-dione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

54905-59-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(5R)-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)/t4-/m1/s1

InChI Key

PBNUQCWZHRMSMS-SCSAIBSYSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)NC(=O)N1

Canonical SMILES

CC(C)C1C(=O)NC(=O)N1

Origin of Product

United States

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